Cas no 2640959-06-2 (1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one)

1-(Azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a structurally complex heterocyclic compound featuring both azepane and pyrrolidine-substituted pyrimidine moieties linked via a piperazine-ethanone bridge. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to its dual nitrogen-rich pharmacophores. The presence of multiple tertiary amines enhances its binding affinity to biological targets, while the pyrimidine core offers opportunities for further functionalization. Its well-defined scaffold makes it suitable for structure-activity relationship studies in medicinal chemistry. The compound's stability and solubility profile suggest utility in exploratory drug discovery programs targeting central nervous system or oncological pathways.
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one structure
2640959-06-2 structure
Product name:1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
CAS No:2640959-06-2
MF:C20H32N6O
MW:372.507683753967
CID:5317197
PubChem ID:154829754

1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • F6619-3916
    • 2640959-06-2
    • AKOS040708704
    • 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
    • 1-(Hexahydro-1H-azepin-1-yl)-2-[4-[4-(1-pyrrolidinyl)-2-pyrimidinyl]-1-piperazinyl]ethanone
    • Inchi: 1S/C20H32N6O/c27-19(25-11-3-1-2-4-12-25)17-23-13-15-26(16-14-23)20-21-8-7-18(22-20)24-9-5-6-10-24/h7-8H,1-6,9-17H2
    • InChI Key: MKTGTJWUZVHUHE-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCCC1)CN1CCN(C2=NC=CC(N3CCCC3)=N2)CC1

Computed Properties

  • Exact Mass: 372.26375967g/mol
  • Monoisotopic Mass: 372.26375967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.177±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 592.5±60.0 °C(Predicted)
  • pka: 9.87±0.50(Predicted)

1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6619-3916-25mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
25mg
$163.5 2023-09-07
Life Chemicals
F6619-3916-10μmol
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-3916-20mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
20mg
$148.5 2023-09-07
Life Chemicals
F6619-3916-40mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
40mg
$210.0 2023-09-07
Life Chemicals
F6619-3916-5μmol
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6619-3916-3mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
3mg
$94.5 2023-09-07
Life Chemicals
F6619-3916-20μmol
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-3916-30mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
30mg
$178.5 2023-09-07
Life Chemicals
F6619-3916-15mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
15mg
$133.5 2023-09-07
Life Chemicals
F6619-3916-4mg
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
2640959-06-2
4mg
$99.0 2023-09-07

Additional information on 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Comprehensive Analysis of 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS No. 2640959-06-2)

The compound 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS No. 2640959-06-2) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate structure, featuring azepane, pyrimidine, and piperazine moieties, positions it as a promising candidate for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors. Researchers are increasingly exploring its potential in neurodegenerative disease therapeutics and cancer treatment, aligning with current trends in precision medicine.

In recent years, the demand for small-molecule modulators like 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one has surged due to their ability to interact with specific biological pathways. This compound’s multi-targeted activity makes it a subject of interest in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its pyrimidine core is particularly notable, as pyrimidine derivatives are frequently utilized in antiviral and anti-inflammatory applications, addressing global health challenges such as emerging viral infections and chronic inflammation.

The synthesis of CAS No. 2640959-06-2 involves advanced organic chemistry techniques, including microwave-assisted reactions and catalytic hydrogenation, which are pivotal for achieving high yields and purity. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its structural integrity, while computational modeling predicts its binding affinity to target proteins. These methodologies are critical for researchers investigating drug-likeness and ADMET properties (absorption, distribution, metabolism, excretion, and toxicity).

From an industrial perspective, 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is part of a growing market for custom synthesis intermediates and pharmaceutical building blocks. Companies specializing in contract research organizations (CROs) and drug development services are actively cataloging this compound for fragment-based drug design. Its compatibility with parallel synthesis techniques further enhances its utility in combinatorial chemistry libraries.

Environmental and regulatory considerations are also paramount. While 2640959-06-2 is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) to ensure safety and reproducibility. The compound’s biodegradability and ecotoxicological profile are under evaluation to meet green chemistry standards, reflecting the industry’s shift toward sustainable practices.

In conclusion, 1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one represents a nexus of innovation in medicinal chemistry and biopharmaceutical research. Its versatility and potential applications in personalized medicine underscore its relevance in addressing unmet medical needs. As scientific advancements continue, this compound is poised to play a pivotal role in the next generation of therapeutic agents.

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